Fluparoxan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluparoxan is a potent and selective alpha 2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound was initially developed as an antidepressant by Glaxo in the early 1980s but was discontinued due to a lack of clear clinical advantage over existing therapies .

準備方法

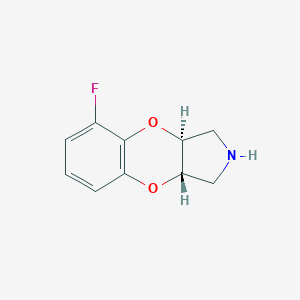

Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:

- Formation of the benzodioxin ring.

- Introduction of the fluorine atom.

- Cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.

Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.

Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the aromatic ring.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

科学的研究の応用

Pharmacological Properties

Fluparoxan exhibits high selectivity for α2-adrenoceptors, which are implicated in neurotransmitter regulation. By blocking these receptors, this compound enhances the release of noradrenaline and other neurotransmitters such as dopamine and acetylcholine. This mechanism underlies its potential therapeutic effects in conditions characterized by neurotransmitter deficiencies.

Table 1: Pharmacological Profile of this compound

| Property | Value/Description |

|---|---|

| Selectivity Ratio | >2500 for α2:α1 adrenoceptors |

| Oral Bioavailability | Excellent |

| Effects on Neurotransmitters | Increases noradrenaline, dopamine, acetylcholine levels |

| Antagonism | Reversible competitive antagonist |

Therapeutic Applications

This compound's primary applications are in the treatment of neurodegenerative diseases and psychiatric disorders. Key areas of focus include:

Cognitive Dysfunction in Schizophrenia

Research indicates that this compound can improve cognitive deficits associated with schizophrenia. A study demonstrated that this compound administration led to significant enhancements in cognitive performance in patients, particularly in tasks requiring working memory and attention .

Alzheimer's Disease

This compound has shown promise in preclinical models of Alzheimer's disease. It was found to prevent age-related deficits in spatial working memory without altering β-amyloid plaque load or astrocytosis, suggesting a unique mechanism of action that does not rely on traditional pathways seen in Alzheimer's pathology .

Depression

As an antidepressant candidate, this compound has been evaluated for its potential to alleviate depressive symptoms by enhancing noradrenergic signaling. Its pharmacological profile positions it as a viable alternative to existing antidepressants with fewer side effects .

Case Studies

Several studies have highlighted the efficacy of this compound across different conditions:

- Cognitive Enhancement : In a clinical trial involving schizophrenia patients, this compound significantly improved cognitive test scores compared to placebo controls .

- Neuroprotection : In transgenic mouse models of Alzheimer's disease, chronic treatment with this compound preserved cognitive function and spatial memory .

- Antidepressant Effects : Comparative studies with other α2-antagonists showed that this compound had superior efficacy in reversing clonidine-induced sedation and bradycardia, indicating robust antidepressant properties .

作用機序

Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .

類似化合物との比較

Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.

Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.

Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .

生物活性

Fluparoxan, a selective α2-adrenoceptor antagonist, has garnered attention for its potential therapeutic applications, particularly in treating mood disorders and cognitive impairments. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (developmental code name GR50360A) was developed in the early 1980s by Glaxo as a potential antidepressant. It is characterized by its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors (2,630-fold) and minimal interaction with imidazoline receptors. This selectivity is crucial for its therapeutic profile, as it reduces the likelihood of side effects associated with non-selective adrenergic receptor antagonism .

This compound's primary mechanism involves blocking presynaptic α2-adrenoceptors, which leads to an increase in synaptic norepinephrine levels. This is achieved by inhibiting the autoinhibitory feedback mechanism that normally limits norepinephrine release. The resultant increase in norepinephrine may benefit conditions associated with norepinephrine deficiency, such as depression and certain neurodevelopmental disorders .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 97% in humans and 100% in animal models.

- Protein Binding : High protein binding rates (81-92% in rats and 95% in humans).

- Metabolism : Primarily metabolized via phase II pathways, with over 90% excreted through urine as metabolites .

Antidepressant Effects

Research has indicated that this compound can significantly attenuate responses to clonidine, an α2-agonist known to induce sedation and bradycardia. In clinical studies involving human subjects, this compound demonstrated a dose-dependent blockade of clonidine-induced effects, suggesting its potential utility in managing depressive symptoms .

Animal Studies

In various animal models:

- Mice : this compound prevented clonidine-induced hypothermia and antinociception.

- Rats : It counteracted impairments in motor coordination (rotarod performance) caused by α2 agonists.

- Dogs : The compound effectively reversed sedation and bradycardia induced by UK-14304 .

These studies underscore this compound's efficacy across species, reinforcing its role as a potent α2-adrenoceptor antagonist.

Comparative Table of Biological Activity

Safety Profile

This compound has shown a favorable safety profile in chronic administration studies. In both rats and dogs, it was well tolerated at doses up to 200 mg/kg/day and 80 mg/kg/day respectively for extended periods without significant adverse effects .

化学反応の分析

Types of Chemical Reactions

Fluparoxan hydrochloride can undergo several types of chemical reactions:

- Oxidation Oxidation reactions can lead to the formation of corresponding oxides. Oxidizing agents such as potassium permanganate can facilitate this reaction.

- Reduction Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties. Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring. Halogens in the presence of a catalyst may be used.

Reagents and Conditions

Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

- Oxidation Potassium permanganate in acidic conditions.

- Reduction Lithium aluminum hydride in anhydrous ether.

- Substitution Halogens in the presence of a catalyst.

Products Formed

The products formed from the chemical reactions of this compound depend on the specific reagents and conditions used:

- Oxidation may yield this compound oxides [2, 20].

- Reduction may yield this compound alcohol.

- Substitution reactions can produce various this compound derivatives with different pharmacological profiles.

Stability

This compound is very stable in its solid state and has good solubility in water (80 mg/mL at 25 °C) .

Metabolism

This compound is primarily metabolized into phase II metabolites, including sulphamic acid and carbamoyl glucuronide conjugates [2, 4].

特性

CAS番号 |

105182-45-4 |

|---|---|

分子式 |

C10H10FNO2 |

分子量 |

195.19 g/mol |

IUPAC名 |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |

InChI |

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |

InChIキー |

XSOUHEXVEOQRKJ-IUCAKERBSA-N |

SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

異性体SMILES |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |

正規SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

Key on ui other cas no. |

105182-45-4 |

同義語 |

fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。